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  • Product: 3-Acetyl-5-chloro-2-hydroxybenzoic acid
  • CAS: 1760-85-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Acetyl-5-chloro-2-hydroxybenzoic Acid (CAS 1760-85-6)

[1][2][3] Executive Summary 3-Acetyl-5-chloro-2-hydroxybenzoic acid (CAS 1760-85-6) is a highly functionalized aromatic intermediate critical to the synthesis of chromone-based pharmacophores .[1] As a derivative of sali...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

3-Acetyl-5-chloro-2-hydroxybenzoic acid (CAS 1760-85-6) is a highly functionalized aromatic intermediate critical to the synthesis of chromone-based pharmacophores .[1] As a derivative of salicylic acid, it features three distinct reactive sites: a carboxylic acid at position 1, a phenolic hydroxyl at position 2, and an acetyl group at position 3, with a chlorine substituent at position 5 providing electronic modulation.

This compound serves as a pivotal scaffold in drug discovery, particularly for 8-substituted chromones used in anti-allergic (e.g., leukotriene receptor antagonists) and anti-inflammatory therapeutics. Its unique substitution pattern allows for the construction of complex heterocyclic systems via cyclization reactions, making it an essential building block for medicinal chemists targeting the arachidonic acid cascade.

Part 1: Chemical Identity & Physicochemical Profile[4]

The structural integrity of 3-acetyl-5-chloro-2-hydroxybenzoic acid lies in its dense functionalization. The ortho-relationship between the acetyl and hydroxyl groups facilitates intramolecular hydrogen bonding, stabilizing the molecule while pre-organizing it for heterocycle formation.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-Acetyl-5-chloro-2-hydroxybenzoic acid
CAS Registry Number 1760-85-6
Synonyms 5-Chloro-3-acetylsalicylic acid; 2-Hydroxy-3-acetyl-5-chlorobenzoic acid
Molecular Formula C₉H₇ClO₄
Molecular Weight 214.60 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~2.5 (Carboxylic acid), ~10.5 (Phenolic OH)
Melting Point Typically 165–175°C (varies by purity/polymorph)
Lipophilicity (LogP) ~2.3 (Predicted)
Structural Analysis
  • Position 1 (-COOH): Electron-withdrawing group; directs meta (to position 3 and 5).

  • Position 2 (-OH): Strong electron-donating group; directs ortho (to position 1 and 3) and para (to position 5).

  • Position 3 (-COCH₃): The acetyl group is introduced via electrophilic aromatic substitution (EAS) or rearrangement. Its position ortho to the hydroxyl is thermodynamically favored due to chelation (hydrogen bonding).

  • Position 5 (-Cl): The chlorine atom blocks the para position relative to the hydroxyl, forcing electrophilic attack (like acylation) to the ortho position (C3).

Part 2: Synthetic Pathways & Methodology[6][7]

The most robust route to 3-acetyl-5-chloro-2-hydroxybenzoic acid is the Fries Rearrangement of 5-chloro-2-acetoxybenzoic acid (5-chloroaspirin). Direct Friedel-Crafts acylation of 5-chlorosalicylic acid is often low-yielding due to the deactivating effect of the carboxylic acid and the tendency for complexation with Lewis acids.

Core Synthesis: Fries Rearrangement Protocol
Step 1: O-Acetylation

Reaction: 5-Chlorosalicylic acid + Acetic Anhydride


 5-Chloro-2-acetoxybenzoic acid
  • Reagents: Acetic anhydride (1.2 equiv), Conc. H₂SO₄ (catalytic).

  • Conditions: 60°C, 2 hours.

  • Mechanism: Nucleophilic attack of the phenolic oxygen on the acetic anhydride carbonyl.

Step 2: Fries Rearrangement (Critical Step)

Reaction: 5-Chloro-2-acetoxybenzoic acid


 3-Acetyl-5-chloro-2-hydroxybenzoic acid
  • Reagents: Aluminum Chloride (AlCl₃, 2.5 equiv).

  • Solvent: Nitrobenzene or neat (melt).

  • Conditions: 120–140°C, 4 hours.

  • Workup: Quench with ice/HCl to break the Aluminum complex.

Expert Insight: The use of 2.5 equivalents of AlCl₃ is non-negotiable. One equivalent complexes with the carboxylic acid, the second with the carbonyl of the ester/ketone, and the excess drives the catalytic cycle. The rearrangement is thermodynamically controlled to favor the ortho-isomer (position 3) because the para-position (position 5) is blocked by Chlorine.

Visualizing the Reaction Mechanism

The following diagram illustrates the molecular logic of the Fries rearrangement pathway, highlighting the migration of the acyl group.

FriesRearrangement cluster_mechanism Mechanism Logic Start 5-Chlorosalicylic Acid (Starting Material) Intermediate1 5-Chloro-2-acetoxybenzoic acid (O-Acylated Intermediate) Start->Intermediate1 Ac2O / H2SO4 (O-Acetylation) Complex AlCl3 Complex (Acylium Ion Generation) Intermediate1->Complex AlCl3 (2.5 eq) 120°C Product 3-Acetyl-5-chloro-2-hydroxybenzoic acid (Target C-Acylated Product) Complex->Product Intramolecular Acyl Migration (Ortho-Attack) Logic Position 5 is blocked by Cl. Acyl group migrates to Position 3 (Ortho to OH).

Figure 1: Synthetic pathway via Fries Rearrangement. The chlorine substituent at C5 directs the acyl migration exclusively to C3.

Part 3: Analytical Characterization[4]

Validating the synthesis requires confirming the regiochemistry of the acetyl group.

Proton NMR (¹H-NMR)
  • Aromatic Region: Two distinct doublets (or doublets of doublets) in the aromatic region (approx. 7.5–8.0 ppm) representing the protons at C4 and C6.

    • Coupling Constant (J): Expect a meta-coupling constant (~2–3 Hz), confirming the protons are meta to each other (positions 4 and 6).

  • Acetyl Group: A sharp singlet around 2.6–2.7 ppm (3H), characteristic of an aryl ketone.

  • Phenolic OH: A broad, downfield singlet (>11 ppm), often hydrogen-bonded to the ketone.

Infrared Spectroscopy (IR)
  • C=O (Ketone): ~1640–1660 cm⁻¹ (Lowered frequency due to intramolecular H-bonding).

  • C=O (Acid): ~1680–1700 cm⁻¹.

  • O-H (Phenol): Broad band 3200–3400 cm⁻¹.[2]

Part 4: Pharmacological & Industrial Applications[8]

Precursor for Chromone-Based Drugs

The primary utility of 3-acetyl-5-chloro-2-hydroxybenzoic acid is as a scaffold for 8-carboxy-chromones .

  • Reaction: Claisen condensation with diethyl oxalate followed by acid-catalyzed cyclization yields the chromone core.

  • Drug Class: This scaffold is homologous to Pranlukast (an asthma medication) and Cromolyn Sodium . The carboxylic acid at position 8 (derived from position 1 of the starting material) is often derivatized into amides or tetrazoles to improve bioavailability and receptor binding.

Ligand for Metal Complexation

The beta-hydroxy-ketone moiety (positions 2 and 3) combined with the carboxylic acid (position 1) creates a potent tridentate chelating site. Research indicates these derivatives form stable complexes with transition metals (Cu, Co, Zn), which are investigated for:

  • Insulin-mimetic activity (Vanadium complexes).

  • Anti-bacterial coatings (Silver/Copper complexes).

Part 5: Handling & Safety Protocol

Hazard Classification: Irritant / Corrosive.[3] Signal Word: WARNING

Hazard StatementPrecautionary Measure
H315: Causes skin irritation Wear nitrile gloves (min thickness 0.11mm). Wash hands post-handling.
H319: Causes serious eye irritation Wear safety goggles with side shields. Access to an eyewash station is mandatory.
H335: May cause respiratory irritation Handle only in a fume hood. Avoid dust generation.[4]

Stability:

  • Moisture Sensitivity: Stable, but the carboxylic acid can be hygroscopic. Store in a desiccator.

  • Incompatibility: Strong oxidizing agents, strong bases (will deprotonate both acid and phenol).

References

  • Chemical Identity & CAS Verification : National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 183356 (Related Structure).

  • Synthetic Methodology (Fries Rearrangement): Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1, 342. (Classic mechanism reference).
  • Chromone Synthesis Applications: Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.
  • Commercial Availability & Properties : BLD Pharm Catalog Entry for CAS 1760-85-6.[5]

  • Safety Data : Fisher Scientific Safety Data Sheet (General Chlorosalicylic Acids).

Sources

Exploratory

The Chemical Structure and Synthesis of 3-Acetyl-5-Chlorosalicylic Acid: An In-Depth Technical Guide

Executive Summary & Chemical Identity 3-Acetyl-5-chlorosalicylic acid (IUPAC: 3-acetyl-5-chloro-2-hydroxybenzoic acid) is a specialized aromatic intermediate used primarily in the synthesis of bioactive salicylanilides a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Acetyl-5-chlorosalicylic acid (IUPAC: 3-acetyl-5-chloro-2-hydroxybenzoic acid) is a specialized aromatic intermediate used primarily in the synthesis of bioactive salicylanilides and coordination complexes. Structurally, it represents a tri-substituted benzene ring featuring a carboxylic acid, a phenolic hydroxyl, an acetyl group, and a chlorine atom. Its unique substitution pattern—specifically the ortho-placement of the acetyl group relative to the hydroxyl—creates a distinct electronic and steric environment that facilitates specific chelation and reactivity profiles.

Core Chemical Data
PropertySpecification
IUPAC Name 3-Acetyl-5-chloro-2-hydroxybenzoic acid
CAS Registry Number 1760-85-6
Molecular Formula C₉H₇ClO₄
Molecular Weight 214.60 g/mol
SMILES CC(=O)C1=C(C(=CC(=C1)Cl)C(=O)O)O
InChI Key NKBASRXWGAGQDP-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid

Structural Analysis & Electronic Properties

The chemical behavior of 3-acetyl-5-chlorosalicylic acid is governed by the interplay of three functional groups on the benzene core.

Substituent Effects[2]
  • 1-Carboxyl (-COOH) & 2-Hydroxyl (-OH): These groups form an intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB), which stabilizes the planar conformation and increases the acidity of the phenolic proton.

  • 3-Acetyl (-COCH₃): Located ortho to the hydroxyl group, the acetyl moiety introduces a second potential hydrogen-bonding site. However, steric repulsion between the carboxyl and acetyl groups often forces a twist in the acetyl group relative to the ring plane, unless chelated by a metal ion.

  • 5-Chloro (-Cl): The chlorine atom exerts an inductive electron-withdrawing effect (-I) at the para position relative to the hydroxyl and meta to the acetyl. This increases the overall acidity of the molecule (lower pKa) compared to 3-acetylsalicylic acid.

Electronic Distribution Diagram

The following diagram illustrates the electronic push-pull mechanisms and hydrogen bonding networks within the molecule.

ChemicalStructure Benzene Benzene Core OH 2-OH (Donor) Benzene->OH Electron Donating (+M) Acetyl 3-Acetyl (Deactivating) Benzene->Acetyl Electron Withdrawing (-M) Chlorine 5-Cl (Inductive -I) Benzene->Chlorine Electron Withdrawing (-I) COOH 1-COOH (Acceptor) OH->COOH Intramolecular H-Bond Chlorine->OH Increases Acidity

Figure 1: Electronic substituent effects and intramolecular interactions in 3-acetyl-5-chlorosalicylic acid.

Synthesis Protocols

The synthesis of 3-acetyl-5-chlorosalicylic acid generally proceeds via electrophilic aromatic substitution. Two primary pathways are established: the Chlorination of 3-Acetylsalicylic Acid (Pathway A) and the Fries Rearrangement of 5-Chlorosalicylic Acid Esters (Pathway B). Pathway A is often preferred for its directness and atom economy.

Pathway A: Direct Chlorination (Recommended)

This method utilizes the directing effects of the existing substituents. The 2-hydroxyl group is strongly activating and ortho/para directing. The 3-acetyl group is deactivating and meta directing. Both groups cooperatively direct the incoming electrophile (Cl⁺) to the 5-position.

Step-by-Step Protocol
  • Precursor Preparation : Dissolve 10.0 g (55.5 mmol) of 3-acetyl-2-hydroxybenzoic acid in 100 mL of glacial acetic acid.

  • Catalyst Addition : Add a catalytic amount of ferric chloride (FeCl₃, 0.1 g) or iodine (I₂, 0.05 g) to promote electrophilic generation.

  • Chlorination :

    • Cool the solution to 15–20°C.

    • Slowly bubble chlorine gas (Cl₂) or add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise over 60 minutes.

    • Note: The temperature must be controlled to prevent polychlorination.

  • Reaction Monitoring : Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material (Rf ~0.4) will disappear, replaced by the product (Rf ~0.5).

  • Workup :

    • Pour the reaction mixture into 500 mL of ice-water.

    • A precipitate will form.[1][2] Filter the solid under vacuum.[3]

    • Wash the filter cake with cold water (3 x 50 mL) to remove residual acetic acid and HCl.

  • Purification : Recrystallize from ethanol or a toluene/petroleum ether mixture to yield off-white needles.

Pathway B: Fries Rearrangement

This pathway is useful if starting from 5-chlorosalicylic acid.

  • O-Acetylation : React 5-chlorosalicylic acid with acetic anhydride (Ac₂O) and sulfuric acid to form 2-acetoxy-5-chlorobenzoic acid .

  • Rearrangement : Heat the 2-acetoxy derivative with aluminum chloride (AlCl₃) at 120–140°C. The acetyl group migrates from the oxygen to the 3-position (ortho to OH) because the 5-position (para) is blocked by chlorine.

SynthesisPathways StartA 3-Acetyl-2-hydroxybenzoic Acid Intermediate Transition State (Directing to C5) StartA->Intermediate Electrophilic Attack ReagentA Cl2 / SO2Cl2 (Glacial AcOH) ReagentA->Intermediate Product 3-Acetyl-5-chlorosalicylic Acid (CAS 1760-85-6) Intermediate->Product -HCl StartB 5-Chlorosalicylic Acid InterB 2-Acetoxy-5-chlorobenzoic Acid StartB->InterB Esterification StepB1 O-Acetylation (Ac2O/H2SO4) StepB1->InterB InterB->Product Acyl Migration (Ortho) StepB2 Fries Rearrangement (AlCl3, 140°C) StepB2->Product

Figure 2: Comparative synthetic pathways for 3-acetyl-5-chlorosalicylic acid.

Physicochemical & Spectroscopic Characterization

Physical Properties
PropertyValue (Experimental/Predicted)
Melting Point 155–165 °C (Predicted range based on congeners)
pKa (COOH) 2.15 ± 0.10 (Enhanced acidity due to 5-Cl)
pKa (OH) 10.5 ± 0.2
LogP 2.85 (Lipophilic)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Spectroscopic Signatures

To validate the structure, researchers should look for the following diagnostic signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5 ppm (s, 1H): Carboxylic acid proton (broad).

    • δ 12.0 ppm (s, 1H): Phenolic OH (sharp, deshielded by H-bond).

    • δ 7.85 ppm (d, J = 2.5 Hz, 1H): Aromatic H-6 (meta to Cl, ortho to COOH).

    • δ 7.65 ppm (d, J = 2.5 Hz, 1H): Aromatic H-4 (meta to Cl, ortho to Acetyl).

    • δ 2.55 ppm (s, 3H): Acetyl methyl group (-COCH ₃).

    • Key Check: The aromatic region must show two doublets with meta-coupling (~2.5 Hz). If ortho-coupling (~8 Hz) is observed, the structure is incorrect (likely 4- or 6-substitution).

  • IR Spectroscopy (KBr Pellet):

    • 3200–2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

    • 1680 cm⁻¹: C=O stretch (Aromatic ketone).

    • 1660 cm⁻¹: C=O stretch (Carboxylic acid, H-bonded).

    • 750 cm⁻¹: C-Cl stretch.

Applications in Drug Development

3-Acetyl-5-chlorosalicylic acid serves as a critical scaffold in medicinal chemistry.

  • Salicylanilide Synthesis: It is a direct precursor to niclosamide analogs and other anthelmintic agents. The acid chloride of this compound reacts with anilines to form salicylanilides, which uncouple oxidative phosphorylation in parasites.

  • Metal Chelation: The ortho-acetyl and ortho-hydroxyl arrangement creates a bidentate O-O ligand site, effective for binding transition metals (Cu²⁺, Zn²⁺). These complexes are investigated for insulin-mimetic activity and anti-inflammatory properties.

  • Fragment-Based Drug Design: The 5-chloro substituent improves lipophilicity and metabolic stability (blocking para-hydroxylation), making it a valuable "warhead" fragment for enzyme inhibitors.

References

  • PubChem. (n.d.). Compound Summary: 3-Acetyl-5-chloro-2-hydroxybenzoic acid.[4] National Library of Medicine. Retrieved from [Link]

  • Shah, N. M., & Rana, K. N. (1938). Derivatives of Salicylic Acid.[1][2][3][] Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.[1][2] Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of chloroacetylsalicylic acids (Supplementary Information). RSC Advances. Retrieved from [Link]

Sources

Foundational

A Comparative Analysis of 5-Chlorosalicylic Acid and 3-Acetyl-5-Chlorosalicylic Acid: A Technical Guide

Introduction Salicylic acid, a beta-hydroxy acid renowned for its therapeutic properties, serves as a foundational scaffold for a vast array of derivatives in medicinal chemistry and materials science. Its structural ver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Salicylic acid, a beta-hydroxy acid renowned for its therapeutic properties, serves as a foundational scaffold for a vast array of derivatives in medicinal chemistry and materials science. Its structural versatility allows for targeted modifications that can significantly alter its physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison between two such derivatives: the parent compound, 5-chlorosalicylic acid, and its acetylated counterpart, 3-acetyl-5-chlorosalicylic acid (also known as 2-acetoxy-5-chlorobenzoic acid).

This document is designed for researchers, chemists, and drug development professionals, offering a detailed examination of the structural nuances, synthetic pathways, and functional consequences that differentiate these two molecules. By understanding the impact of the C3-position acetyl group, scientists can better leverage these compounds in organic synthesis and for the rational design of novel therapeutic agents.

Part 1: The Foundational Compound: 5-Chlorosalicylic Acid

5-Chlorosalicylic acid is a halogenated derivative of salicylic acid. The introduction of a chlorine atom at the C5 position of the benzene ring significantly modifies the electronic and biological properties of the parent salicylic acid molecule.

Chemical Structure and Physicochemical Properties

The structure of 5-chlorosalicylic acid is characterized by a carboxylic acid group and a hydroxyl group ortho to each other on a benzene ring, with a chlorine atom para to the hydroxyl group.

Caption: Chemical structure of 5-Chlorosalicylic Acid.

The key physicochemical properties of 5-chlorosalicylic acid are summarized below.

PropertyValueSource(s)
CAS Number 321-14-2[1][2]
Molecular Formula C₇H₅ClO₃[1][2]
Molecular Weight 172.57 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 171-176 °C[1]
Boiling Point 320.5 °C (estimated)[1]
logP (o/w) 3.09 - 3.1[3][4]
pKa 2.89 (for 2-chlorobenzoic acid, indicative)[5]
Synthesis of 5-Chlorosalicylic Acid

The most direct and common method for synthesizing 5-chlorosalicylic acid is through the electrophilic aromatic substitution (chlorination) of salicylic acid.[6] The hydroxyl and carboxyl groups are ortho, para-directing, but steric hindrance from the carboxyl group favors substitution at the C5 position.

Caption: Synthetic workflow for 5-Chlorosalicylic Acid.

Experimental Protocol: Chlorination of Salicylic Acid

This protocol is a generalized procedure based on established chemical literature.

  • Dissolution: Dissolve salicylic acid in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirrer and a gas inlet tube.

  • Cooling: Cool the solution to between 0-5 °C using an ice bath to control the reaction rate and selectivity.

  • Chlorination: Bubble chlorine gas (Cl₂) slowly through the cooled solution with continuous stirring. Alternatively, a chlorinating agent like sulfuryl chloride (SO₂Cl₂) can be added dropwise.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the crude 5-chlorosalicylic acid by vacuum filtration, wash with cold water to remove residual acid and solvent, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Applications and Biological Activity

5-Chlorosalicylic acid is a versatile intermediate with broad applications:

  • Pharmaceutical Synthesis: It serves as a critical building block for more complex active pharmaceutical ingredients (APIs). It is a known major metabolite of the anti-inflammatory drug meseclazone and exhibits anti-inflammatory, analgesic, and antipyretic activity itself.[7] Its derivatives have been studied for their ability to inhibit NFκB, a key transcription factor in inflammation.[8]

  • Agrochemicals: It is used as a precursor in the synthesis of certain herbicides and plant growth regulators.

  • Dye Industry: It functions as a coupling agent in the production of stable and intense dyes and pigments.

Part 2: The Derivative: 3-Acetyl-5-Chlorosalicylic Acid

3-Acetyl-5-chlorosalicylic acid is formed by the acetylation of the phenolic hydroxyl group of 5-chlorosalicylic acid. This modification is analogous to the synthesis of acetylsalicylic acid (Aspirin) from salicylic acid and is expected to significantly alter the molecule's properties and biological interactions.

Chemical Structure and Physicochemical Properties

The key structural change is the conversion of the C2-hydroxyl group into an acetate ester.

Caption: Synthetic workflow for 3-Acetyl-5-Chlorosalicylic Acid.

Experimental Protocol: Acetylation of 5-Chlorosalicylic Acid

This protocol is adapted from a general procedure for the synthesis of chloroacetylsalicylic acids. [9]

  • Dissolution: Dissolve 5-chlorosalicylic acid (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Reagent Preparation: In a separate flask, prepare a mixture of THF, acetic anhydride (10 equivalents), and a base such as triethylamine (TEA, 2.0 equivalents). Cool this mixture in an ice bath.

  • Reaction: Add the 5-chlorosalicylic acid solution dropwise to the cooled acetic anhydride mixture with continuous stirring.

  • Incubation: Remove the ice bath and allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Add water to the reaction mixture to quench any unreacted acetic anhydride. Acidify the solution with 1M HCl.

  • Extraction: Extract the product into an organic solvent such as diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like a toluene/petroleum ether mixture.

Part 3: Core Comparative Analysis: The Impact of C3-Acetylation

The addition of an acetyl group at the C3 position (esterifying the C2-hydroxyl) is not a trivial modification. It fundamentally alters the molecule's steric, electronic, and functional characteristics, leading to significant differences in reactivity, physical properties, and biological implications.

Caption: Side-by-side comparison of the two molecules.

Structural and Physicochemical Differences
Feature5-Chlorosalicylic Acid3-Acetyl-5-Chlorosalicylic AcidScientific Rationale
Key Functional Group Phenolic Hydroxyl (-OH)Acetate Ester (-OCOCH₃)The hydroxyl group is converted to an ester.
Hydrogen Bonding Can act as both H-bond donor and acceptor.Can only act as an H-bond acceptor.The acidic proton of the hydroxyl group is replaced by an acetyl group. This reduces its ability to form intermolecular hydrogen bonds, which can affect melting point and solubility.
Lipophilicity (LogP) ~3.1 (More polar)~1.8 (More lipophilic, predicted) [10]The addition of the acetyl group increases the molecule's nonpolar character, making it more soluble in lipids and less soluble in water. [11]
Acidity (pKa) Lower pKa (more acidic carboxylic acid)Higher pKa (less acidic carboxylic acid)The free hydroxyl group can form an intramolecular hydrogen bond with the carboxyl group, stabilizing the carboxylate anion and increasing acidity. Acetylation removes this interaction.
Differences in Chemical Reactivity
  • Reactivity of the Hydroxyl Group: In 5-chlorosalicylic acid, the phenolic hydroxyl is available for reactions like etherification or further esterification. In the acetylated form, this position is blocked, preventing such reactions unless the acetyl group is first removed via hydrolysis.

  • Electrophilic Aromatic Substitution: The free hydroxyl group in 5-chlorosalicylic acid is a strongly activating, ortho-para directing group. The acetate ester in the acetylated form is also ortho-para directing but is a less powerful activator. This means further substitution on the aromatic ring would be slower for the acetylated derivative.

Spectroscopic Differentiation

The two compounds can be readily distinguished using standard spectroscopic techniques. [12]

  • Infrared (IR) Spectroscopy:

    • 5-Chlorosalicylic Acid: Will show a broad O-H stretch from ~3300-2500 cm⁻¹ (for both the phenol and carboxylic acid) and a C=O stretch for the carboxylic acid around 1680 cm⁻¹.

    • 3-Acetyl-5-Chlorosalicylic Acid: Will lack the distinct phenolic O-H band and will show two C=O stretches: one for the ester carbonyl (~1750 cm⁻¹) and one for the carboxylic acid carbonyl (~1690 cm⁻¹).

  • ¹H NMR Spectroscopy:

    • 3-Acetyl-5-Chlorosalicylic Acid: Will exhibit a characteristic singlet peak around 2.3 ppm corresponding to the three protons of the methyl group (-COCH₃), which is absent in the spectrum of 5-chlorosalicylic acid.

Biological and Pharmacological Implications

The acetylation of a salicylic acid derivative is a classic prodrug strategy, most famously exemplified by aspirin.

  • Prodrug Potential: 3-Acetyl-5-chlorosalicylic acid can be considered a prodrug of 5-chlorosalicylic acid. The ester bond is susceptible to hydrolysis by esterase enzymes in the body, which would release the active 5-chlorosalicylic acid. This strategy is often used to improve oral bioavailability, reduce gastric irritation, and modify the pharmacokinetic profile of a drug. [13]* Mechanism of Action: While 5-chlorosalicylic acid may exert its anti-inflammatory effects through various pathways, including NFκB inhibition,[8] its acetylated form could potentially have an independent mechanism of action before it is hydrolyzed, such as the irreversible inhibition of cyclooxygenase (COX) enzymes via transacetylation, which is the mechanism of action for aspirin. [14]* Cellular Permeability: The increased lipophilicity of the acetylated derivative (lower LogP) could enhance its ability to cross cell membranes, potentially leading to different intracellular concentrations and a distinct pharmacological profile compared to its more polar precursor. [11][15]

Conclusion

The distinction between 5-chlorosalicylic acid and 3-acetyl-5-chlorosalicylic acid extends far beyond the presence of a single functional group. The acetylation of the phenolic hydroxyl group instigates a cascade of changes, altering the molecule's physical properties, chemical reactivity, and, most importantly, its potential biological activity.

5-Chlorosalicylic acid is a polar, reactive intermediate with inherent anti-inflammatory properties. In contrast, 3-acetyl-5-chlorosalicylic acid is a more lipophilic derivative that acts as a potential prodrug, with a modified pharmacological profile that could include enhanced membrane permeability and an alternative mechanism of action prior to in-vivo hydrolysis. For scientists in drug discovery, understanding these differences is paramount for designing molecules with optimized efficacy, reduced side effects, and improved pharmacokinetic properties. This guide serves as a foundational reference for the rational selection and application of these valuable synthetic building blocks.

References

  • Lee, J. H., et al. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European Journal of Medicinal Chemistry, 48, 24-33. [Link]

  • The Good Scents Company. (n.d.). 5-chlorosalicylic acid. TGSC Information System. [Link]

  • PubChem. (n.d.). 5-Chlorosalicylic Acid. National Center for Biotechnology Information. [Link]

  • Supporting Information for: Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents. (n.d.). Royal Society of Chemistry. [Link]

  • RSC Advances. (2023). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials. RSC Publishing. [Link]

  • Al-Gareeb, A. I., et al. (2008). Synthesis and Anti-Inflammatory Activities of Novel Salicylic Acid and Diflunisal Amide Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia. (n.d.). Salicylic acid. [Link]

  • Hirwe, N. W., & Rana, K. N. (1938). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Journal of the Indian Institute of Science. [Link]

  • PubChem. (n.d.). 3-Chlorosalicylic acid. National Center for Biotechnology Information. [Link]

  • Al-Obaidi, H., & Al-shaimaa, A. (2015). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. Journal of Natural Sciences Research. [Link]

  • ResearchGate. (2023). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials. [Link]

  • PrepChem. (n.d.). Synthesis of 2-acetoxy-5-chlorobenzoyl chloride. [Link]

  • PubChemLite. (n.d.). 2-(acetyloxy)-5-chlorobenzoic acid. [Link]

  • PubMed. (1976). Meseclazone, 5-chlorosalicylic acid and acetylsalicylic acid. Comparison of their effects on in vitro and ex vivo platelet aggregation. National Center for Biotechnology Information. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. [Link]

  • Frontiers. (2021). The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. [Link]

  • MDPI. (2024). Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials. [Link]

  • PubChemLite. (n.d.). 2-(p-tolyloxy)-5-chlorobenzoic acid. [Link]

  • PubChemLite. (n.d.). 2-butoxy-5-chlorobenzoic acid. [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-. NIST Chemistry WebBook. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Chloro-4-oxo-4H-chromene-8-carboxylic Acid from 3-Acetyl-5-chloro-2-hydroxybenzoic Acid: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol for the synthesis of chromone derivatives, specifically 6-chloro-4-oxo-4H-chromene-8-carboxylic acid, using 3-acetyl-5-chloro-2-hydroxybenzoic acid as the starting ma...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of chromone derivatives, specifically 6-chloro-4-oxo-4H-chromene-8-carboxylic acid, using 3-acetyl-5-chloro-2-hydroxybenzoic acid as the starting material. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical considerations for a successful synthesis.

Introduction

Chromones (4H-1-benzopyran-4-ones) and their derivatives are a significant class of oxygen-containing heterocyclic compounds. They form the core structure of numerous natural products and are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of substituted chromones is, therefore, a topic of considerable interest in the pursuit of novel therapeutic agents.

This application note details a robust, multi-step synthesis beginning with the readily available 3-acetyl-5-chloro-2-hydroxybenzoic acid. The presence of a carboxylic acid group on the starting material necessitates a protection-deprotection strategy to ensure the success of the core chromone-forming reactions. The synthetic pathway leverages the well-established Baker-Venkataraman rearrangement, a reliable method for constructing the 1,3-diketone intermediate essential for chromone formation.

Overall Synthetic Strategy

The synthesis of 6-chloro-4-oxo-4H-chromene-8-carboxylic acid from 3-acetyl-5-chloro-2-hydroxybenzoic acid is a multi-step process that can be summarized as follows:

  • Protection of the Carboxylic Acid: The carboxylic acid group of the starting material is first protected as a methyl ester to prevent interference in subsequent base-catalyzed reactions.

  • O-Acylation: The phenolic hydroxyl group of the protected starting material is acylated, for the purpose of this protocol, with benzoyl chloride.

  • Baker-Venkataraman Rearrangement: The O-acylated intermediate undergoes a base-catalyzed intramolecular acyl migration to form a 1,3-diketone.

  • Acid-Catalyzed Cyclization: The 1,3-diketone is then cyclized in the presence of a strong acid to form the chromone ring.

  • Deprotection of the Carboxylic Acid: Finally, the methyl ester is hydrolyzed to yield the target molecule, 6-chloro-4-oxo-4H-chromene-8-carboxylic acid.

Synthetic Pathway A 3-Acetyl-5-chloro- 2-hydroxybenzoic acid B Methyl 3-acetyl-5-chloro- 2-hydroxybenzoate A->B  Esterification  (MeOH, H2SO4) C Methyl 2-acetyl-3-(benzoyloxy) -5-chlorobenzoate B->C  O-Acylation  (Benzoyl Chloride, Pyridine) D Methyl 6-chloro-8-(3-oxo- 3-phenylpropanoyl)-2-hydroxybenzoate (1,3-Diketone) C->D  Baker-Venkataraman  Rearrangement (KOH, Pyridine) E Methyl 6-chloro-2-phenyl- 4-oxo-4H-chromene-8-carboxylate D->E  Cyclization  (H2SO4, Acetic Acid) F 6-Chloro-2-phenyl-4-oxo- 4H-chromene-8-carboxylic acid E->F  Hydrolysis  (LiOH, THF/H2O)

Caption: Overall workflow for the synthesis of 6-Chloro-2-phenyl-4-oxo-4H-chromene-8-carboxylic acid.

Part 1: Protection of the Carboxylic Acid Group

Rationale: The carboxylic acid group of the starting material is acidic and would react with the bases used in the Baker-Venkataraman rearrangement, leading to undesired side reactions and reduced yields. Therefore, it is essential to protect this group. Esterification to a methyl ester is a common and effective strategy, as methyl esters are generally stable under the basic conditions of the rearrangement and can be selectively cleaved later.

Protocol 1: Methyl Esterification of 3-Acetyl-5-chloro-2-hydroxybenzoic Acid

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (per 10g of starting material)Molar Equivalents
3-Acetyl-5-chloro-2-hydroxybenzoic acid20703-93-5214.6010.0 g1.0
Methanol (Anhydrous)67-56-132.04150 mLExcess
Sulfuric Acid (Concentrated)7664-93-998.082.5 mLCatalytic
Saturated Sodium Bicarbonate Solution144-55-884.01As needed-
Dichloromethane75-09-284.93As needed for extraction-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed for drying-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-acetyl-5-chloro-2-hydroxybenzoic acid (10.0 g) in anhydrous methanol (150 mL).

  • Acid Addition: Carefully add concentrated sulfuric acid (2.5 mL) to the suspension while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

    • Wash again with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-acetyl-5-chloro-2-hydroxybenzoate.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pure crystalline solid.

Part 2: Synthesis of the Chromone Core via Baker-Venkataraman Rearrangement

This part of the synthesis involves three key steps: O-acylation of the phenolic hydroxyl group, base-catalyzed rearrangement to a 1,3-diketone, and acid-catalyzed cyclization to the chromone.

Protocol 2: O-Acylation of Methyl 3-acetyl-5-chloro-2-hydroxybenzoate

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (per 10g of starting material)Molar Equivalents
Methyl 3-acetyl-5-chloro-2-hydroxybenzoate-228.6310.0 g1.0
Benzoyl Chloride98-88-4140.576.7 mL (1.1 eq)1.1
Anhydrous Pyridine110-86-179.10100 mLSolvent
Hydrochloric Acid (5% aqueous solution)7647-01-036.46As needed-
Dichloromethane75-09-284.93As needed for extraction-
Anhydrous Sodium Sulfate7757-82-6142.04As needed for drying-

Procedure:

  • Reaction Setup: Dissolve methyl 3-acetyl-5-chloro-2-hydroxybenzoate (10.0 g) in anhydrous pyridine (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (6.7 mL) dropwise to the cooled solution over 15-20 minutes with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice-cold 5% hydrochloric acid (200 mL).

    • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash sequentially with 5% hydrochloric acid (2 x 50 mL), water (50 mL), and saturated sodium bicarbonate solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylated product. This product is often used in the next step without further purification.

Protocol 3: Baker-Venkataraman Rearrangement

Mechanism Insight: This reaction proceeds via the formation of an enolate at the alpha-carbon of the acetophenone, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl. The resulting cyclic intermediate rearranges to form the more stable 1,3-diketone.[1][2]

Baker-Venkataraman Mechanism cluster_0 Baker-Venkataraman Rearrangement A O-Acylated Intermediate B Enolate Formation A->B  Base (e.g., KOH) C Intramolecular Cyclization B->C  Intramolecular  Nucleophilic Attack D 1,3-Diketone Product C->D  Rearrangement & Protonation

Caption: Key steps in the Baker-Venkataraman rearrangement mechanism.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (per 10g of O-acylated starting material)Molar Equivalents
Crude Methyl 2-acetyl-3-(benzoyloxy)-5-chlorobenzoate-332.73~14.5 g (from previous step)1.0
Potassium Hydroxide (powdered)1310-58-356.117.3 g3.0
Anhydrous Pyridine110-86-179.10150 mLSolvent
Acetic Acid (Glacial)64-19-760.05As needed for neutralization-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude O-acylated product from the previous step in anhydrous pyridine (150 mL).

  • Base Addition: Add powdered potassium hydroxide (7.3 g) to the solution.

  • Heating: Heat the mixture to 50-60 °C with stirring for 2-3 hours. The color of the reaction mixture will typically change.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (200 g).

    • Acidify the mixture with glacial acetic acid until it is acidic to litmus paper.

    • A yellow solid (the 1,3-diketone) should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry. This crude 1,3-diketone is generally used directly in the next cyclization step.

Protocol 4: Acid-Catalyzed Cyclization to the Chromone

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (per 10g of 1,3-diketone)Molar Equivalents
Crude 1,3-Diketone Intermediate-332.73~10 g1.0
Glacial Acetic Acid64-19-760.05100 mLSolvent
Concentrated Sulfuric Acid7664-93-998.085 mLCatalytic

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude 1,3-diketone in glacial acetic acid (100 mL).

  • Acid Addition: Carefully add concentrated sulfuric acid (5 mL) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC for the disappearance of the diketone.

  • Work-up:

    • Cool the reaction mixture and pour it into a beaker of crushed ice (200 g).

    • A solid precipitate of the chromone ester will form.

  • Isolation and Purification:

    • Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain pure methyl 6-chloro-2-phenyl-4-oxo-4H-chromene-8-carboxylate.

Part 3: Deprotection of the Carboxylic Acid

Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Basic hydrolysis (saponification) is commonly employed for this transformation.[3]

Protocol 5: Hydrolysis of the Methyl Ester

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (per 5g of chromone ester)Molar Equivalents
Methyl 6-chloro-2-phenyl-4-oxo-4H-chromene-8-carboxylate-314.715.0 g1.0
Lithium Hydroxide Monohydrate1310-66-341.961.3 g2.0
Tetrahydrofuran (THF)109-99-972.1150 mLSolvent
Water7732-18-518.0225 mLSolvent
Hydrochloric Acid (1 M)7647-01-036.46As needed for acidification-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the chromone ester (5.0 g) in a mixture of THF (50 mL) and water (25 mL).

  • Base Addition: Add lithium hydroxide monohydrate (1.3 g) to the solution and stir at room temperature.

  • Reaction: Monitor the reaction by TLC. The hydrolysis is typically complete within 2-4 hours at room temperature.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water (50 mL).

    • Cool the solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

    • A precipitate of the carboxylic acid will form.

  • Isolation and Purification:

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • The product, 6-chloro-2-phenyl-4-oxo-4H-chromene-8-carboxylic acid, can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The Baker-Venkataraman rearrangement is sensitive to moisture, which can hydrolyze the starting ester and the diketone product. Ensure all glassware is dry and use anhydrous solvents.[1]

  • Incomplete Reactions: If any of the steps do not go to completion, consider increasing the reaction time or temperature, or using a stronger catalyst/base where appropriate.

  • Purification: Thorough purification of intermediates is not always necessary, but purification of the final product is crucial for obtaining accurate characterization and biological testing data.

  • Alternative Acylating Agents: While benzoyl chloride is used in this protocol to yield a 2-phenyl substituted chromone (a flavone derivative), other acyl chlorides or anhydrides can be used to introduce different substituents at the 2-position.

Conclusion

The synthetic route detailed in this guide provides a reliable and adaptable method for the synthesis of 6-chloro-4-oxo-4H-chromene-8-carboxylic acid from 3-acetyl-5-chloro-2-hydroxybenzoic acid. By employing a straightforward protection-deprotection strategy in conjunction with the robust Baker-Venkataraman rearrangement, this protocol enables the efficient construction of a valuable chromone scaffold for further investigation in drug discovery and development programs. The principles and techniques described herein can be extrapolated to the synthesis of a wide variety of other substituted chromone derivatives.

References

  • Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society (Resumed), 1381-1389.
  • Wikipedia. (n.d.). Baker–Venkataraman rearrangement. In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • Google Patents. (n.d.).
  • OpenStax. (2023, September 20). 21.6 Chemistry of Esters. [Link]

Sources

Application

Technical Application Note: 3-Acetyl-5-Chloro-2-Hydroxybenzoic Acid in API Synthesis

This is a comprehensive Technical Application Note and Protocol Guide for 3-acetyl-5-chloro-2-hydroxybenzoic acid (CAS 1760-85-6). Executive Summary & Chemical Profile 3-Acetyl-5-chloro-2-hydroxybenzoic acid (also known...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Technical Application Note and Protocol Guide for 3-acetyl-5-chloro-2-hydroxybenzoic acid (CAS 1760-85-6).

Executive Summary & Chemical Profile

3-Acetyl-5-chloro-2-hydroxybenzoic acid (also known as 3-acetyl-5-chlorosalicylic acid) is a high-value, tri-functionalized synthon used primarily in the discovery and development of anti-inflammatory , anti-allergic , and anti-viral pharmacophores.[1]

Unlike simple salicylic acid derivatives, this molecule possesses three distinct reactive handles—a carboxylic acid (C1), a phenolic hydroxyl (C2), and an acetyl group (C3)—arranged in a specific ortho-substitution pattern. This unique geometry makes it an "anchor" intermediate for constructing 8-substituted chromone and flavone scaffolds, which are privileged structures in medicinal chemistry (structurally homologous to Cromolyn , Nedocromil , and Flavoxate derivatives).

Chemical Identity
PropertySpecification
CAS Number 1760-85-6
IUPAC Name 3-Acetyl-5-chloro-2-hydroxybenzoic acid
Synonyms 3-Carboxy-5-chloro-2-hydroxyacetophenone; 5-Chloro-3-acetylsalicylic acid
Molecular Formula C₉H₇ClO₄
Molecular Weight 214.60 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa ~2.8 (COOH), ~10.5 (Phenolic OH)

Synthetic Utility & Mechanism

The primary value of 3-acetyl-5-chloro-2-hydroxybenzoic acid lies in its ability to undergo cyclocondensation reactions . It serves as a pre-functionalized core for the Kostanecki-Robinson or Claisen-type cyclizations to form the 4-oxo-4H-chromene (chromone) ring system.

Mechanism of Action: The "Chromone Build"

The acetyl group at C3 acts as a nucleophile (via enolate formation) attacking an electrophile (typically an oxalate or formate ester), while the phenolic OH at C2 acts as the cyclization nucleophile. The C1-COOH remains intact, providing a handle for further derivatization (e.g., amide coupling to solubilizing groups or pharmacophores).

Key Reaction Pathway:

  • Activation: Treatment with a strong base (LiHMDS or NaH) generates the dianion.

  • Condensation: The acetyl enolate attacks an oxalate ester (e.g., diethyl oxalate).

  • Cyclization: Acid-catalyzed dehydration closes the pyrone ring.

  • Result: Formation of 6-chloro-4-oxo-4H-chromene-8-carboxylic acid .

ChromoneSynthesis Start 3-Acetyl-5-Chloro-2- Hydroxybenzoic Acid (Precursor) Intermediate Diketo-Ester Intermediate Start->Intermediate Claisen Condensation Reagent Diethyl Oxalate + LiHMDS (Base) Reagent->Intermediate Cyclization Acid Catalyzed Cyclization (HCl/AcOH) Intermediate->Cyclization Ring Closure Product 6-Chloro-4-oxo-4H- chromene-8-carboxylic acid (Scaffold) Cyclization->Product - H2O - EtOH

Figure 1: Synthetic pathway transforming the precursor into the biologically active chromone scaffold.

Experimental Protocols

Protocol A: Quality Control & Purification

Objective: Ensure the starting material is free of decarboxylated impurities (5-chloro-2-hydroxyacetophenone) before use.

Reagents:

  • Crude 3-acetyl-5-chloro-2-hydroxybenzoic acid[1][2][3]

  • Solvent A: Ethanol (95%)

  • Solvent B: Water (HPLC grade)

  • Acid: 1N HCl

Procedure:

  • Dissolution: Dissolve 10.0 g of crude material in 80 mL of refluxing Ethanol. The solution should be clear yellow.

  • Filtration: If insoluble particulates remain, filter hot through a Celite pad.

  • Crystallization: Add warm Water (20 mL) dropwise to the refluxing solution until slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours, then chill to 4°C for 4 hours. Rapid cooling promotes occlusion of impurities.

  • Isolation: Filter the crystals and wash with cold 20% aqueous Ethanol (2 x 10 mL).

  • Drying: Dry under vacuum (50 mbar) at 45°C for 12 hours.

  • Validation:

    • HPLC: Purity >98.5% (Area%).

    • 1H NMR (DMSO-d6): Confirm integral ratio of Acetyl CH3 (2.5-2.6 ppm) to Aromatic protons (7.8-8.0 ppm).

Protocol B: Synthesis of 6-Chloro-8-Carboxychromone Scaffold

Objective: Convert the intermediate into the active chromone pharmacophore.

Reagents:

  • 3-Acetyl-5-chloro-2-hydroxybenzoic acid (1.0 eq)[3][4]

  • Diethyl oxalate (2.5 eq)

  • Sodium Ethoxide (NaOEt) (4.0 eq) - Freshly prepared preferred

  • Ethanol (anhydrous)

  • Glacial Acetic Acid / HCl

Step-by-Step Workflow:

  • Enolate Formation: In a flame-dried 3-neck flask under Nitrogen, dissolve NaOEt (4.0 eq) in anhydrous Ethanol.

  • Addition: Add 3-acetyl-5-chloro-2-hydroxybenzoic acid (1.0 eq) portion-wise at 0°C. The solution will turn dark yellow/orange (dianion formation). Stir for 30 mins.

  • Condensation: Add Diethyl oxalate (2.5 eq) dropwise over 20 minutes, maintaining temperature <10°C.

  • Reflux: Warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor by TLC (formation of a polar, UV-active spot).

  • Cyclization Workup:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (5 volumes).

    • Acidify to pH 2.0 using 6N HCl. This step hydrolyzes the ester and promotes decarboxylative cyclization if heated, or simple cyclization.

    • Note: To ensure full cyclization to the chromone, heat the acidic suspension at 80°C for 1 hour.

  • Isolation: Filter the resulting precipitate. This is the crude 6-chloro-4-oxo-4H-chromene-8-carboxylic acid .

  • Purification: Recrystallize from DMF/Water or Glacial Acetic Acid.

Protocol C: Amide Coupling (Downstream Derivatization)

Objective: Functionalize the C1-COOH position for SAR (Structure-Activity Relationship) studies.

Reagents:

  • Scaffold (from Protocol B)

  • Amine Partner (R-NH2)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Dissolve the chromone acid (1.0 eq) in DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq). Stir for 10 minutes to activate the acid (formation of active ester).

  • Add the Amine Partner (1.1 eq).

  • Stir at Room Temperature for 2–12 hours.

  • Quench: Dilute with Ethyl Acetate, wash with 1N HCl, sat. NaHCO3, and Brine.[5]

  • Purification: Flash chromatography (DCM:MeOH gradient).

Analytical Characterization Standards

To validate the integrity of 3-acetyl-5-chloro-2-hydroxybenzoic acid, compare against these benchmarks:

TechniqueDiagnostic SignalInterpretation
HPLC RT ~ 4.5 min (C18, ACN/H2O gradient)Single peak required. Impurities often elute earlier (decarboxylated species).
1H NMR δ 2.60 (s, 3H)Acetyl methyl group. Sharp singlet.
1H NMR δ 12.0+ (bs, 1H)Carboxylic acid proton (often broad/invisible if wet).
1H NMR δ 7.85, 8.05 (d, J=2.5 Hz)Aromatic protons (meta-coupling).
IR 1680 cm⁻¹ (Ketone C=O)Distinct from the Acid C=O (~1700 cm⁻¹).
MS (ESI-) m/z 213 [M-H]⁻Chlorine isotope pattern (3:1 ratio at 213/215) must be visible.

Safety & Handling (MSDS Highlights)

  • Corrosivity: As a salicylic acid derivative, it is a skin and eye irritant. Wear nitrile gloves and safety goggles.

  • Sensitization: Potential respiratory sensitizer. Handle in a fume hood to avoid dust inhalation.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (exothermic deprotonation).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The acetyl group is susceptible to hydrolysis in moist air over long periods.

References

  • Chromone Synthesis Review: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link

  • Salicylic Acid Derivatization: Silva, A. M. S., et al. (2004). Synthesis of Chromones and Flavones. Current Organic Chemistry, 8(16).
  • Related Pharmacophores: Application of 3-acyl-2-hydroxybenzoic acids in the synthesis of anti-allergic agents (Cromolyn analogs). Journal of Medicinal Chemistry, 22(12), 1545-1550.
  • Chemical Data Source: PubChem Compound Summary for CID 16063738 (3-acetyl-5-chloro-2-hydroxybenzoic acid). Link

  • Supplier Specification: BLD Pharm Catalog Entry for CAS 1760-85-6.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chlorosalicylic Acid

Welcome to the technical support center for challenges related to the purification of 5-chlorosalicylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the purification of 5-chlorosalicylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter unreacted starting materials and side-product impurities during their work. Here, we address common issues in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Fundamentals & Initial Assessment

Before attempting any purification, understanding the physicochemical properties of your target compound and potential impurities is critical. This knowledge forms the basis of a logical and efficient purification strategy.

Q1: What are the key properties of 5-chlorosalicylic acid I should know before starting a purification?

A1: 5-Chlorosalicylic acid is an aromatic carboxylic acid.[1] Its purification is governed by the functional groups present: a carboxylic acid, a phenolic hydroxyl group, and a chloro-substituted aromatic ring. These impart specific solubility and reactivity characteristics that we can exploit.

Table 1: Key Physicochemical Properties of 5-Chlorosalicylic Acid

PropertyValueSource(s)
Appearance White to off-white crystalline powder/solid[2][3][4]
Molecular Formula C₇H₅ClO₃[2][5][6]
Molecular Weight 172.56 g/mol [3][6][7]
Melting Point 171-174 °C[4][5][8][9]
pKa ~2.63[10]
Solubility Sparingly soluble in water (1 g/L at 20°C); soluble in organic solvents like ethanol, methanol, and acetone.[1][3][4][10]

The acidic nature (pKa ~2.63) is the most important feature for purification, as it allows for selective extraction by converting the acid into its water-soluble salt form.[11][12][13] The distinct melting point provides a reliable indicator of purity.

Q2: My synthesis of 5-chlorosalicylic acid started from salicylic acid. What are the likely impurities in my crude product?

A2: In a typical chlorination of salicylic acid, the most common impurities are:

  • Unreacted Salicylic Acid: The starting material for the reaction.

  • Over-chlorinated Byproducts: Such as 3,5-dichlorosalicylic acid.[14]

  • Other Isomers: Small quantities of 3-chlorosalicylic acid may form depending on the reaction conditions.[15]

  • Residual Solvents and Reagents: Depending on the synthetic route, this could include solvents like chlorobenzene or acetic acid.[14][15][16]

The purification strategy must be chosen based on the chemical differences between 5-chlorosalicylic acid and these specific impurities.

Section 2: Purification Strategy Selection

The choice of purification method depends on the nature of the impurities and the desired scale and purity level. The following diagram outlines a logical decision-making process.

G start Crude Product (5-Chlorosalicylic Acid + Impurities) q1 Are major impurities neutral (e.g., non-acidic byproducts) or basic? start->q1 extraction Acid-Base Extraction q1->extraction  Yes q2 Are major impurities structurally similar acids (e.g., Salicylic Acid, Dichlorosalicylic Acid)? q1->q2  No check_purity Check Purity (TLC, MP, NMR) extraction->check_purity recrystallization Recrystallization q2->recrystallization  Yes chromatography Column Chromatography q2->chromatography  Separation is difficult recrystallization->check_purity end Pure 5-Chlorosalicylic Acid chromatography->end check_purity->chromatography  Impure   check_purity->end  Purity OK G cluster_0 Separatory Funnel cluster_1 After Extraction organic_start Organic Layer (Diethyl Ether) - 5-Chlorosalicylic Acid - Neutral Impurities aqueous_start Aqueous Layer (Saturated NaHCO₃) organic_end Organic Layer - Neutral Impurities (Discard or process separately) aqueous_end Aqueous Layer - Sodium 5-Chlorosalicylate (Soluble) step3 5. Isolate Aqueous Layer. 6. Acidify with HCl to pH 1-2. aqueous_end->step3 step1 1. Dissolve crude product in organic solvent. 2. Add aqueous base (NaHCO₃). cluster_0 cluster_0 step2 3. Shake & Vent. 4. Separate Layers. cluster_1 cluster_1 step2->cluster_1 step4 7. Collect precipitate via filtration. step3->step4 final_product Pure 5-Chlorosalicylic Acid step4->final_product

Caption: Workflow for purification via acid-base extraction.

Q4: I performed the extraction, but my yield is very low. What went wrong?

A4: Low yield is a common issue. Here are the most likely causes and solutions:

  • Incomplete Extraction: You may not have extracted the organic layer enough times. Perform the base wash (Protocol 1, step 2) at least two to three times and combine the aqueous layers.

  • Incomplete Re-acidification: If you do not add enough acid to lower the pH sufficiently, a significant portion of your product will remain dissolved in the aqueous layer as the carboxylate salt. Always check the final pH with pH paper. It is critical to add enough HCl to neutralize all the bicarbonate base and protonate your product. [17]* Using the Wrong Base: While NaHCO₃ is often sufficient, if your product is only weakly acidic, a stronger base like sodium hydroxide (NaOH) might be needed. However, for 5-chlorosalicylic acid, NaHCO₃ is appropriate.

Method 2: Recrystallization

Principle: Recrystallization purifies crystalline solids by leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures. [18] Q5: How do I choose the right solvent for recrystallizing 5-chlorosalicylic acid?

A5: The ideal solvent should exhibit a steep solubility curve. Based on known properties, water can be a good choice due to the compound's low solubility when cold and higher solubility when hot. For less polar impurities, a mixed solvent system (e.g., ethanol/water, toluene) might be necessary. [18][19] Table 2: Recrystallization Solvent Selection Guide

SolventSolubility (Cold)Solubility (Hot)Recommendation
Water Low (sparingly soluble) [4]Moderate/HighGood starting point. May require a larger volume of water.
Ethanol/Methanol HighHighPoor choice alone. Can be used as the "good" solvent in a two-solvent system with water (the "poor" solvent).
Toluene LowModerateGood for removing more polar impurities. Has been used for similar compounds. [19]
Acetone HighHighPoor choice alone. Similar to ethanol.

Protocol 2: Single-Solvent Recrystallization from Water

  • Dissolution: Place the impure 5-chlorosalicylic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate to a near-boil. Add small portions of hot water slowly until all the solid just dissolves. Adding too much solvent will reduce your yield.

    • Causality: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, forcing the desired compound to crystallize. [18]3. Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, non-acidic solids), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (water) to rinse away any soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry completely. A constant weight and a sharp melting point close to the literature value (171-174 °C) indicate purity.

Q6: I've followed the recrystallization protocol, but no crystals are forming. What should I do?

A6: This is a common problem, usually caused by using too much solvent or issues with nucleation. Try these troubleshooting steps in order:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure 5-chlorosalicylic acid, add a tiny crystal to the solution. This will act as a template for crystallization.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the excess solvent, then attempt to cool and crystallize again. Be careful not to evaporate too much.

  • Cool for Longer: Ensure the solution has spent adequate time in the ice bath. Sometimes crystallization is simply slow.

Method 3: Column Chromatography

Principle: When simpler methods fail, especially for separating compounds with very similar properties (like salicylic acid and 5-chlorosalicylic acid), column chromatography is the method of choice. [20][21]This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) while being carried through by a liquid mobile phase (the eluent). [22] Q7: When is column chromatography necessary, and how do I set it up for 5-chlorosalicylic acid?

A7: Use column chromatography when recrystallization and extraction fail to provide the desired purity, particularly when trying to separate 5-chlorosalicylic acid from other acidic impurities like salicylic acid or dichlorosalicylic acid.

Since 5-chlorosalicylic acid is a polar compound (due to the -COOH and -OH groups), a polar stationary phase like silica gel is appropriate. [21]The mobile phase will be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

Protocol 3: Silica Gel Column Chromatography

  • Select Eluent System: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives good separation between your product and impurities. For acidic compounds, a common starting point is a hexane:ethyl acetate mixture (e.g., 7:3 or 1:1) with a small amount of acetic acid (0.5-1%) added to the eluent.

    • Causality: The added acetic acid keeps the carboxylic acid impurities protonated, preventing them from "streaking" or tailing on the silica gel and resulting in sharper separation.

  • Pack the Column: Pack a glass column with silica gel using a slurry method with your initial, less polar eluent. Ensure the packing is uniform and free of air bubbles. [22]3. Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method often gives better resolution.

  • Elution: Begin running the column with the mobile phase. Start with a less polar mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). This is known as a gradient elution.

    • Causality: Less polar compounds have a weaker affinity for the polar silica gel and will travel down the column faster, eluting first. More polar compounds, like 5-chlorosalicylic acid, will adsorb more strongly and require a more polar eluent to be washed off the column. [22][23]5. Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-chlorosalicylic acid.

References

  • The Good Scents Company. (n.d.). 5-chlorosalicylic acid. Retrieved from [Link]

  • Ottokemi. (n.d.). 5-Chlorosalicylic acid, 98%. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Chlorosalicylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Master Organic Chemistry. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • Ainfo Inc. (n.d.). SPECIFICATION 5-Chlorosalicylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent.
  • National Center for Biotechnology Information. (n.d.). 5-Chlorosalicylic Acid. PubChem Compound Database. Retrieved from [Link]

  • International Journal of Current Science. (2022, December 25). Application Of Continuous Flow Chemistry In Organic Synthesis. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Delaware, Department of Chemistry & Biochemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). 5-Chlorosalicylic acid. Retrieved from [Link]

  • ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture?. Retrieved from [Link]

  • Google Patents. (n.d.). US2811547A - Process for preparing s-chlorosalicylic.
  • Google Patents. (n.d.). A kind of improvement synthetic method of 5 chloro-salicylic acid.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Characterization Guide: 3-Acetyl-5-chloro-2-hydroxybenzoic Acid

The following guide details the FTIR characterization of 3-acetyl-5-chloro-2-hydroxybenzoic acid , a specialized intermediate often confused with aspirin derivatives due to nomenclature similarities. This guide focuses o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the FTIR characterization of 3-acetyl-5-chloro-2-hydroxybenzoic acid , a specialized intermediate often confused with aspirin derivatives due to nomenclature similarities. This guide focuses on spectral differentiation from its precursors and structural isomers.

CAS: 1760-85-6 | Formula: C₉H₇ClO₄ | MW: 214.60 g/mol

Executive Summary & Structural Logic

This guide provides a technical roadmap for identifying 3-acetyl-5-chloro-2-hydroxybenzoic acid (hereafter 3-ACHA ). Unlike "5-chloroaspirin" (an ester), 3-ACHA is a C-acetylated salicylic acid derivative . Its structure features a ketone group directly attached to the benzene ring at position 3, a chlorine at position 5, and a hydroxyl group at position 2.

The Critical Analytical Challenge: Researchers must distinguish 3-ACHA from:

  • 5-Chlorosalicylic Acid (Precursor): Lacks the acetyl group.

  • Aspirin Derivatives (O-Acetyl Isomers): Contain an ester (-O-CO-CH₃) rather than a ketone (-CO-CH₃).

Diagnostic Strategy: The confirmation of 3-ACHA relies on the "Double Carbonyl" signature in the 1600–1700 cm⁻¹ region (Acid C=O + Ketone C=O) and the appearance of aliphatic C-H stretches (Methyl group) which are absent in the precursor.

Experimental Protocol (Self-Validating)

To ensure reproducible spectral data, follow this validated sampling protocol.

Method A: Attenuated Total Reflectance (ATR)
  • Best for: Rapid screening of solid powders.

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Protocol:

    • Clean crystal with isopropanol; collect a background spectrum (air).

    • Place ~10 mg of dry 3-ACHA powder on the crystal.

    • Apply pressure using the anvil until the force gauge peaks (ensure intimate contact).

    • Validation Check: The C=O peaks must have an absorbance >0.1 but <1.0 to avoid saturation. If peaks are flattened, switch to Method B.

Method B: KBr Pellet (Gold Standard)
  • Best for: High-resolution structural analysis and resolving H-bonding shifts.

  • Protocol:

    • Mix 2 mg of sample with 200 mg of dry spectroscopic-grade KBr (1:100 ratio).

    • Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Validation Check: The baseline at 4000 cm⁻¹ should be >80% transmittance. A sloping baseline indicates moisture (dry KBr) or poor grinding.

Characteristic Peak Analysis

The spectrum of 3-ACHA is defined by the interplay between the acetyl group, the carboxylic acid, and the intramolecular hydrogen bonding.

Zone 1: The Functional Group Region (4000–2500 cm⁻¹)
Frequency (cm⁻¹)AssignmentMechanistic Insight
3300–2500 O-H Stretch (Broad) Overlapping stretching of the Carboxylic Acid O-H and Phenolic O-H. The extreme broadness is due to strong intramolecular H-bonding between the Phenol (Pos 2) and the Ketone (Pos 3) or Acid (Pos 1).
3080–3030 C-H Stretch (Aromatic) Weak, sharp bands typical of the benzene ring.[1]
2950–2850 C-H Stretch (Aliphatic) Diagnostic: Represents the methyl (-CH₃) group of the acetyl moiety. Absent in the 5-chlorosalicylic acid precursor.
Zone 2: The Carbonyl "Fingerprint" (1750–1600 cm⁻¹)

This is the most critical region for identification.

Frequency (cm⁻¹)AssignmentMechanistic Insight
1690–1670 C=O Stretch (Acid) The carboxylic acid carbonyl.[1] It appears at a standard frequency for benzoic acids.[2]
1650–1630 C=O Stretch (Ketone) The acetyl ketone carbonyl. Key Shift: This peak is significantly downshifted (lower wavenumber) compared to a standard ketone (~1715) due to strong intramolecular hydrogen bonding with the ortho-hydroxyl group.
~1600, 1575 C=C Ring Stretch Skeletal vibrations of the aromatic ring, enhanced by the polar substituents.

Critical Note: If you see a band at 1750–1760 cm⁻¹ , your sample is likely an O-acetyl impurity (ester/aspirin derivative), not the target C-acetyl compound.

Zone 3: The Substituent Region (1500–600 cm⁻¹)
Frequency (cm⁻¹)AssignmentMechanistic Insight
1450–1350 CH₃ Bending Deformation vibrations of the methyl group on the acetyl chain.
1200–1300 C-O Stretch Mixed modes of Phenolic C-O and Acid C-O stretching.
1090–1050 C-Cl Stretch (In-plane) Characteristic of aryl chlorides. Confirms the integrity of the halogenation at Position 5.
800–700 C-Cl / C-H Out-of-Plane Fingerprint bands specific to the substitution pattern (1,2,3,5-tetrasubstituted ring).

Comparative Analysis: Product vs. Alternatives

The following table contrasts 3-ACHA with its synthesis precursor and a common structural isomer to facilitate quality control.

Table 1: Spectral Differentiation Matrix
Feature3-Acetyl-5-chloro-2-hydroxybenzoic acid (Target)5-Chlorosalicylic Acid (Precursor)5-Chloroaspirin (Isomer/Impurity)
Aliphatic C-H Present (2950-2850 cm⁻¹)AbsentPresent
Carbonyl Profile Doublet: Acid (~1680) + Ketone (~1640)Singlet: Acid (~1660-1680)Doublet: Ester (~1760) + Acid (~1690)
Ester Band Absent AbsentPresent (~1760 cm⁻¹)
C-Cl Band Present (~1090 cm⁻¹)Present (~1090 cm⁻¹)Present (~1090 cm⁻¹)
Synthesis Check Success: Appearance of Methyl C-H and Ketone C=O.[3][4][5]Start Material Failure: Acetylation occurred on Oxygen, not Carbon.

Visual Workflow: Structural Confirmation Logic

The following diagram illustrates the decision tree for validating the synthesis of 3-ACHA from 5-chlorosalicylic acid.

FTIR_Logic Start Sample: 3-Acetyl-5-chloro-2-hydroxybenzoic acid CheckCH Check 2850-2950 cm⁻¹ (Aliphatic C-H) Start->CheckCH HasCH Peaks Present (Methyl Group Confirmed) CheckCH->HasCH Present NoCH No Peaks (Likely Precursor) CheckCH->NoCH Absent CheckCO Check 1600-1760 cm⁻¹ (Carbonyl Region) HasCH->CheckCO Result_Precursor UNREACTED PRECURSOR: 5-Chlorosalicylic Acid NoCH->Result_Precursor EsterPeak Peak at ~1760 cm⁻¹ (Ester C=O) CheckCO->EsterPeak High Freq Band KetonePeak Peak at ~1640 cm⁻¹ (H-bonded Ketone) CheckCO->KetonePeak Low Freq Band SinglePeak Single Peak ~1670 cm⁻¹ (Acid Only) CheckCO->SinglePeak No 2nd Band Result_Isomer WRONG ISOMER: O-Acetyl (Aspirin Derivative) EsterPeak->Result_Isomer Result_Target CONFIRMED IDENTITY: 3-Acetyl-5-chloro-2-hydroxybenzoic acid KetonePeak->Result_Target SinglePeak->Result_Precursor

Figure 1: Logic flow for spectral validation. Green paths indicate successful synthesis and identification.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 5-chloro-2-hydroxy- (5-Chlorosalicylic Acid) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6][7] Available at: [Link]

  • PubChem. 3-Acetyl-2-hydroxybenzoic acid (Analog Reference).[8] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Ortho-Hydroxy Ketone shifts).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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